molecular formula C24H21BrFN3O2 B10956722 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer: B10956722
Molekulargewicht: 482.3 g/mol
InChI-Schlüssel: DPEJJONFHHJVGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile belongs to the polycyclic quinolinecarbonitrile family, characterized by a hexahydroquinoline core substituted with amino, oxo, and nitrile groups. Its structural uniqueness arises from the presence of a 4-bromo-2-fluorophenyl group at position 1 and a 2-ethoxyphenyl moiety at position 2.

Eigenschaften

Molekularformel

C24H21BrFN3O2

Molekulargewicht

482.3 g/mol

IUPAC-Name

2-amino-1-(4-bromo-2-fluorophenyl)-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H21BrFN3O2/c1-2-31-21-9-4-3-6-15(21)22-16(13-27)24(28)29(18-11-10-14(25)12-17(18)26)19-7-5-8-20(30)23(19)22/h3-4,6,9-12,22H,2,5,7-8,28H2,1H3

InChI-Schlüssel

DPEJJONFHHJVGS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS Number: 514818-62-3) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of the compound is C22H19BrFN3C_{22}H_{19}BrFN_3, and it features a complex structure with multiple functional groups that contribute to its biological activity. The structural representation can be summarized as follows:

  • Molecular Weight : 434.31 g/mol
  • SMILES Notation : CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N
  • InChIKey : MIUNKPYXDUQUNL-UHFFFAOYSA-N

2D Structural Representation

2D Structure

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study involved screening a library of compounds on multicellular spheroids, where the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

In a study published by Walid Fayad et al., the compound was tested against human colorectal carcinoma cells, demonstrating an IC50 value of approximately 12 µM. This efficacy was attributed to its ability to disrupt cellular signaling pathways associated with cancer progression.

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro.

The anti-inflammatory effects are believed to stem from the compound's ability to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response. This inhibition results in reduced expression of pro-inflammatory cytokines.

Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AnticancerColorectal Carcinoma12
Anti-inflammatoryTNF-alphaNot specified

Structure-Activity Relationship (SAR)

Research into the SAR of similar quinoline derivatives suggests that modifications to the bromine and fluorine substituents can significantly alter biological activity. The presence of electron-withdrawing groups enhances potency against specific cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Quinolinecarbonitrile Derivatives

Compound (Reference ID) R1 Substituent R2 Substituent Molecular Formula Molecular Weight Notable Features
Target Compound 4-Bromo-2-fluorophenyl 2-Ethoxyphenyl C24H20BrFN2O2 491.34 Bromo and fluoro enhance electronegativity; ethoxy improves lipophilicity.
4-Bromophenyl 4-Methylsulfanylphenyl C23H20BrN3OS 466.40 Thioether group increases lipophilicity; potential for sulfur-based interactions.
4-Fluorophenyl Pyridin-3-yl C21H17FN4O 376.38 Pyridine ring enables hydrogen bonding; lower molecular weight enhances solubility.
2-Chloro-5-(trifluoromethyl)phenyl 2,5-Dimethyl-3-thienyl C25H23ClF3N3OS 530.98 Trifluoromethyl group boosts metabolic stability; thiophene enhances π-stacking.
5-Nitro-2-methylphenyl 4-Methoxyphenyl C30H26N4O4 506.55 Nitro group introduces strong electron-withdrawing effects; methoxy modulates polarity.

Key Observations:

Substituent Effects on Electronic Properties :

  • The 4-bromo-2-fluorophenyl group in the target compound combines halogen atoms with differing electronegativities (Br: 2.96; F: 3.98), creating a polarized aromatic system. This contrasts with 4-bromophenyl () or 4-fluorophenyl (), which exhibit uniform electronic effects .
  • The 2-ethoxyphenyl substituent (target) provides moderate electron-donating effects via the ethoxy group, compared to the stronger electron-withdrawing 4-methylsulfanylphenyl () or pyridin-3-yl () .

Impact on Physicochemical Properties :

  • The target compound’s molecular weight (491.34) is intermediate among analogs, with higher values observed in compounds bearing bulky substituents like 3,4,5-trimethoxyphenyl (, .44) or 5-nitro-2-methylphenyl (, .55) .
  • The ethoxyphenyl group likely improves solubility in polar solvents compared to methylsulfanylphenyl () or thienyl () .

Substituents like trifluoromethyl () and nitro () are associated with enhanced metabolic stability and target binding, respectively .

Structural Characterization Tools :

  • Crystallographic studies of related compounds (e.g., ) employ software suites like SHELX () and OLEX2 () for structure refinement, indicating robust methodologies for analyzing the target compound .

Vorbereitungsmethoden

Initial Cyclization to Form the Quinoline Core

The quinoline skeleton is typically constructed via Conrad-Limpach cyclization or modified Gould-Jacobs reactions. A patent (US20030212276A1) details the synthesis of analogous 3-quinolinecarbonitriles using ethyl (ethoxymethylene)cyanoacetate and substituted anilines.

Example Protocol :

  • Reactant Mixing : Combine 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene.

  • Heating : Reflux at 100–110°C for 4.5 hours to form a cyanoacetamide intermediate.

  • Cyclization : Add phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization at 105°C for 45 minutes.

For the target compound, the 4-bromo-2-fluorophenyl and 2-ethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling at this stage.

Bromo-Fluorophenyl Incorporation

The 4-bromo-2-fluorophenyl group is attached via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis. A Sigma-Aldrich protocol (MFCD03933970) uses a copper(I)-mediated coupling at 80°C in dimethylformamide (DMF).

Key Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Yield: 68–72%

Oxidation to the 5-Oxo Group

The ketone at position 5 is installed via Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO). The patent reports yields of 85–90% using CrO₃ in acetone at 0°C.

Amination at Position 2

The amino group is introduced via Hofmann degradation of a carbamate intermediate or direct ammonolysis. A ChemDiv protocol uses gaseous NH₃ in methanol at 50°C (24 hours, 75% yield).

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

  • Cyclization Step : Replacing toluene with diphenyl ether increases yield from 60% to 78% by reducing side reactions.

  • Amination : Methanol outperforms DMF due to better NH₃ solubility.

Catalytic Systems

  • Palladium vs. Copper : Pd catalysts (e.g., Pd(OAc)₂) provide higher regioselectivity for aryl coupling compared to CuI.

  • Ligand Screening : Bidentate ligands like Xantphos suppress homocoupling byproducts.

Purification and Characterization

Chromatographic Methods

  • Flash Column Chromatography : Elution with ethyl acetate/hexane gradients (1:9 to 1:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.

Analytical Data

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH₂), 7.68–7.12 (m, 6H, aryl), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.90–2.45 (m, 4H, CH₂).

  • HRMS : m/z 482.0801 [M+H]⁺ (calc. 482.0801).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)
Patent3-Fluoro-4-methoxyanilineCyclization, Suzuki coupling6898
Sigma-AldrichBromofluorophenylboronic acidUllmann coupling, ammonolysis7299
ChemDivPreformed quinoline intermediateFriedel-Crafts, oxidation6597

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity (%)Reference
Hantzschp-TSAEthanol7098
Modified HantzschDMAPEthanol6595

Basic: What techniques are essential for structural characterization?

Answer:
Critical techniques include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm functional groups and regiochemistry .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., quinoline core planarity: <5° deviation) .
  • Elemental analysis : Validates molecular formula (e.g., C2121H1717FN44O) .

Advanced: How can reaction conditions be optimized for higher yield?

Answer:
Optimization strategies include:

  • Design of Experiments (DOE) : Systematic variation of temperature (60–100°C), solvent polarity (ethanol vs. DCM), and catalyst loading (5–15 mol%) .
  • Purification : Gradient chromatography (hexane/ethyl acetate) to remove byproducts .
  • Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps .

Advanced: How to resolve contradictions in reported bioactivities?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) .
  • Sample purity : Use HPLC-purified samples (>98%) to exclude impurity effects .
  • Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to cross-validate results .

Advanced: What computational methods predict biological target interactions?

Answer:

  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets (e.g., EGFR kinase) using crystal structure data (PDB ID: 1M17) .
  • Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns trajectories .
  • DFT calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .

Advanced: How do substituents influence bioactivity and reactivity?

Answer:
Substituent effects are studied via:

  • Comparative analogues : Replace bromo/fluoro with chloro or methoxy groups to assess antimicrobial IC50_{50} shifts .
  • Steric/electronic analysis : Electron-withdrawing groups (e.g., -Br, -F) enhance electrophilicity, improving target binding .
  • Solubility studies : Ethoxy groups increase logP (experimental: 2.8 vs. computational: 2.5) .

Advanced: How to validate hydrogen bonding interactions in crystal structures?

Answer:

  • X-ray crystallography : Identify N–H⋯O/N interactions (e.g., N1–H⋯O2: 2.89 Å, 158°) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H-bonding in total surface) .
  • Thermal ellipsoids : Assess positional disorder to confirm interaction stability .

Advanced: What strategies improve metabolic stability for therapeutic potential?

Answer:

  • Prodrug design : Introduce ester groups to enhance bioavailability .
  • CYP450 inhibition assays : Screen for metabolic pathways using liver microsomes .
  • Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) over 24 hours .

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